![molecular formula C17H21N3O2 B2603398 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 866010-14-2](/img/structure/B2603398.png)

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

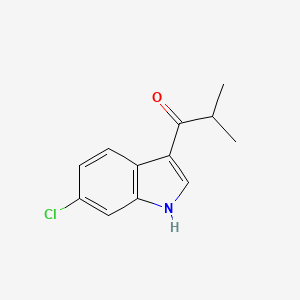

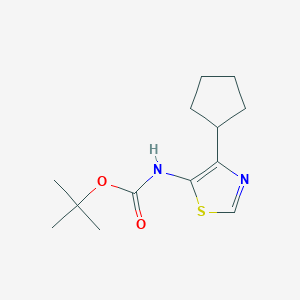

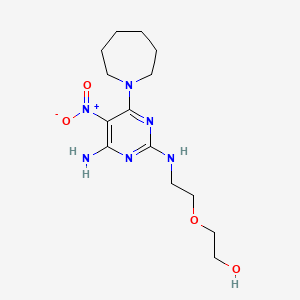

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.

Wissenschaftliche Forschungsanwendungen

Determination of the Absolute Configuration and Metabolic Profile

- The absolute configuration of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones was determined, and their in vitro metabolic profiles were studied. These compounds, derived from fungi, showed potential as drug candidates due to their antibacterial properties. Their metabolic characteristics indicated hydration and hydroxylation mass changes in human liver microsomes, which is crucial for understanding their absorption, distribution, metabolism, and elimination (ADME) properties (Long et al., 2021).

Synthesis and Antimicrobial Activity

- New heterocyclic compounds, including furothiazolo pyrimido quinazolines, were synthesized and showed excellent growth inhibition of bacteria and fungi. These findings highlight the antimicrobial potential of such compounds and their relevance in developing new therapeutic agents (Abu‐Hashem, 2018).

Antitumor Activity

- Enantiomeric pairs of quinazolinone alkaloids inspired by marine natural products were synthesized and evaluated for their antitumor activities. These studies disclosed new data for fiscalin B and its analogues, showing promising results in the development of novel anticancer drug leads (Long et al., 2018).

Microwave-assisted Synthesis

- Microwave irradiation improved the synthesis of quinazoline alkaloid frameworks, significantly enhancing reaction times, yields, and stereocenter integrity. This method could be applied to synthesize compounds with complex ring systems, demonstrating its utility in efficiently generating pharmacologically relevant structures (Cledera et al., 2007).

Multicomponent Reactions and Catalysis

- Novel methodologies involving multicomponent reactions and catalysis facilitated the synthesis of various quinazoline derivatives. For instance, the use of L-proline as a catalyst enabled the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing a green and efficient approach to accessing these compounds (Karamthulla et al., 2014).

Eigenschaften

IUPAC Name |

1-methyl-2-pentyl-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-4-7-10-19-12(2)16-18-14-9-6-5-8-13(14)17(22)20(16)11-15(19)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYNYFNGPCNXDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(C2=NC3=CC=CC=C3C(=O)N2CC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2603315.png)

![4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2603316.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2603318.png)

methyl}amino)acetamide](/img/structure/B2603320.png)

![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)

![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2603333.png)

![3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2603337.png)